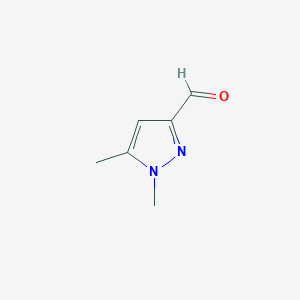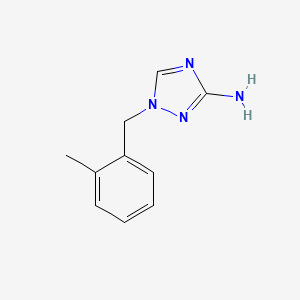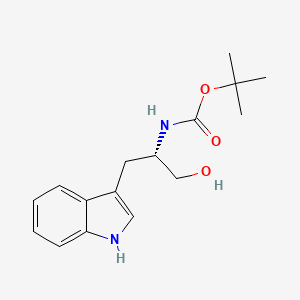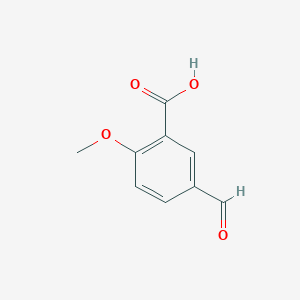
5-ブロモ-7-メチル-1H-インドール-2-カルボン酸
説明
5-bromo-7-methyl-1H-indole-2-carboxylic acid (5-Br-7-Me-1H-indole-2-carboxylic acid), also known as 5-bromo-7-methylindole-2-carboxylic acid, is an organic compound used in the synthesis of a variety of compounds and pharmaceuticals. It is a white crystalline solid that is soluble in water and various organic solvents. It is an important building block for the synthesis of indole-based compounds, which are used in a wide range of applications from pharmaceuticals to agrochemicals.
科学的研究の応用
インドール誘導体の合成
インドール誘導体は、天然物や医薬品において重要な役割を果たしています . これらの化合物は細胞生物学において重要な役割を果たしています . 近年、インドール誘導体が、癌細胞、微生物、およびヒトの体の様々な疾患の治療のための生物活性化合物として注目を集めています .
関節炎の治療
5-ブロモインドール-2-カルボン酸は、関節炎の治療のためのMMP-13阻害剤の発見に使用されています .
インドリルエタノンの合成
この化合物は、インドールアミン2,3-ジオキシゲナーゼ阻害剤としてのインドリルエタノンの合成に使用されます .
シス-ジアミノシクロヘキサン誘導体の調製
5-ブロモインドール-2-カルボン酸は、因子Xa阻害剤としてのシス-ジアミノシクロヘキサン誘導体の調製に使用されます .
HIV-1インテグラーゼの阻害
5-ブロモインドール-2-カルボン酸から合成できるインドール-2-カルボン酸誘導体3は、HIV-1インテグラーゼのストランド転移を効果的に阻害することが証明されています .
インドール誘導体の生物学的可能性
インドール誘導体は、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、様々な生物活性を有しています .
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including pi-alkyl interactions and hydrogen bonding . These interactions can result in changes to the target’s function, leading to the compound’s biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
生化学分析
Biochemical Properties
5-bromo-7-methyl-1H-indole-2-carboxylic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-bromo-7-methyl-1H-indole-2-carboxylic Acid, have been shown to inhibit the activity of certain tyrosine kinases, which are essential for cell signaling and growth . Additionally, this compound can bind to specific receptors, modulating their activity and leading to various biological effects .
Cellular Effects
5-bromo-7-methyl-1H-indole-2-carboxylic Acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating the intrinsic apoptosis pathway and causing cell cycle arrest at the G2/M phase . Furthermore, 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can affect the production of reactive oxygen species (ROS), which play a crucial role in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active site of enzymes, inhibiting their activity and preventing the phosphorylation of specific substrates . Additionally, 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can modulate the activity of transcription factors, leading to changes in gene expression and subsequent biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under specific conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, affecting the overall impact of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid on cells and tissues .
Dosage Effects in Animal Models
The effects of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of this compound changes significantly at specific dosage levels .
Metabolic Pathways
5-bromo-7-methyl-1H-indole-2-carboxylic Acid is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels in cells and tissues .
Transport and Distribution
The transport and distribution of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its localization and accumulation in different cellular compartments . Additionally, binding proteins can facilitate the distribution of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid within tissues, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can influence its interaction with biomolecules and subsequent biological effects .
特性
IUPAC Name |
5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZIKMCWPHXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258140 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-76-2 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















